Bis[2-(2-furoyloxy)-1-naphthyl]methane
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Overview
Description
Bis[2-(2-furoyloxy)-1-naphthyl]methane: is an organic compound with the molecular formula C₃₁H₂₀O₆ It is characterized by its complex structure, which includes multiple aromatic rings and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(2-furoyloxy)-1-naphthyl]methane typically involves the esterification of 2-(2-furoyloxy)-1-naphthol with methylene chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[2-(2-furoyloxy)-1-naphthyl]methane can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Furanones and quinones.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore the potential of Bis[2-(2-furoyloxy)-1-naphthyl]methane as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Bis[2-(2-furoyloxy)-1-naphthyl]methane exerts its effects is primarily through its interaction with aromatic systems and its ability to undergo various chemical transformations. The molecular targets include enzymes and receptors that interact with aromatic compounds. The pathways involved often relate to oxidative stress and signal transduction.
Comparison with Similar Compounds
- Bis[2-(2-furoyloxy)-1-phenyl]methane
- Bis[2-(2-furoyloxy)-1-anthracenyl]methane
- Bis[2-(2-furoyloxy)-1-pyrenyl]methane
Uniqueness: Bis[2-(2-furoyloxy)-1-naphthyl]methane is unique due to its specific arrangement of furan and naphthalene rings, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.
Properties
Molecular Formula |
C31H20O6 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
[1-[[2-(furan-2-carbonyloxy)naphthalen-1-yl]methyl]naphthalen-2-yl] furan-2-carboxylate |
InChI |
InChI=1S/C31H20O6/c32-30(28-11-5-17-34-28)36-26-15-13-20-7-1-3-9-22(20)24(26)19-25-23-10-4-2-8-21(23)14-16-27(25)37-31(33)29-12-6-18-35-29/h1-18H,19H2 |
InChI Key |
UZIJEBRQWBSLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CO5)OC(=O)C6=CC=CO6 |
Origin of Product |
United States |
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